

Solid-phase extraction (SPE) protocol for Ursocholic Acid-d4

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Compound of Interest

Compound Name: Ursocholic Acid-d4

Cat. No.: B15554368

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An Application Note and Detailed Protocol for the Solid-Phase Extraction of **Ursocholic Acid-d4**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursocholic acid, a trihydroxy bile acid, and its deuterated analog, **Ursocholic Acid-d4**, are important molecules in metabolic research and drug development. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic and metabolomic studies. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of **Ursocholic Acid-d4** from human plasma.

Physicochemical Properties of Ursocholic Acid

Understanding the physicochemical properties of the analyte is essential for developing a robust SPE method. Ursocholic acid is a C24 steroid with three hydroxyl groups and a carboxylic acid side chain. Its deuterated form, **Ursocholic Acid-d4**, shares nearly identical chemical properties.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₄₀ O ₅	N/A
Molecular Weight	408.57 g/mol	N/A
pKa	~5.0	Similar to other bile acids
Polarity	More polar than dihydroxy bile acids	N/A
Solubility	Soluble in methanol, ethanol; sparingly soluble in water.	N/A

Experimental Protocol: Solid-Phase Extraction of Ursocholic Acid-d4 from Human Plasma

This protocol is designed for the extraction of **Ursocholic Acid-d4** from human plasma using a reversed-phase SPE cartridge.

Materials:

- SPE Cartridges: C18, 100 mg, 1 mL (or similar reversed-phase polymeric sorbent)
- Human Plasma (K₂EDTA)
- **Ursocholic Acid-d4** standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (or Acetic Acid)
- SPE Vacuum Manifold
- Collection tubes

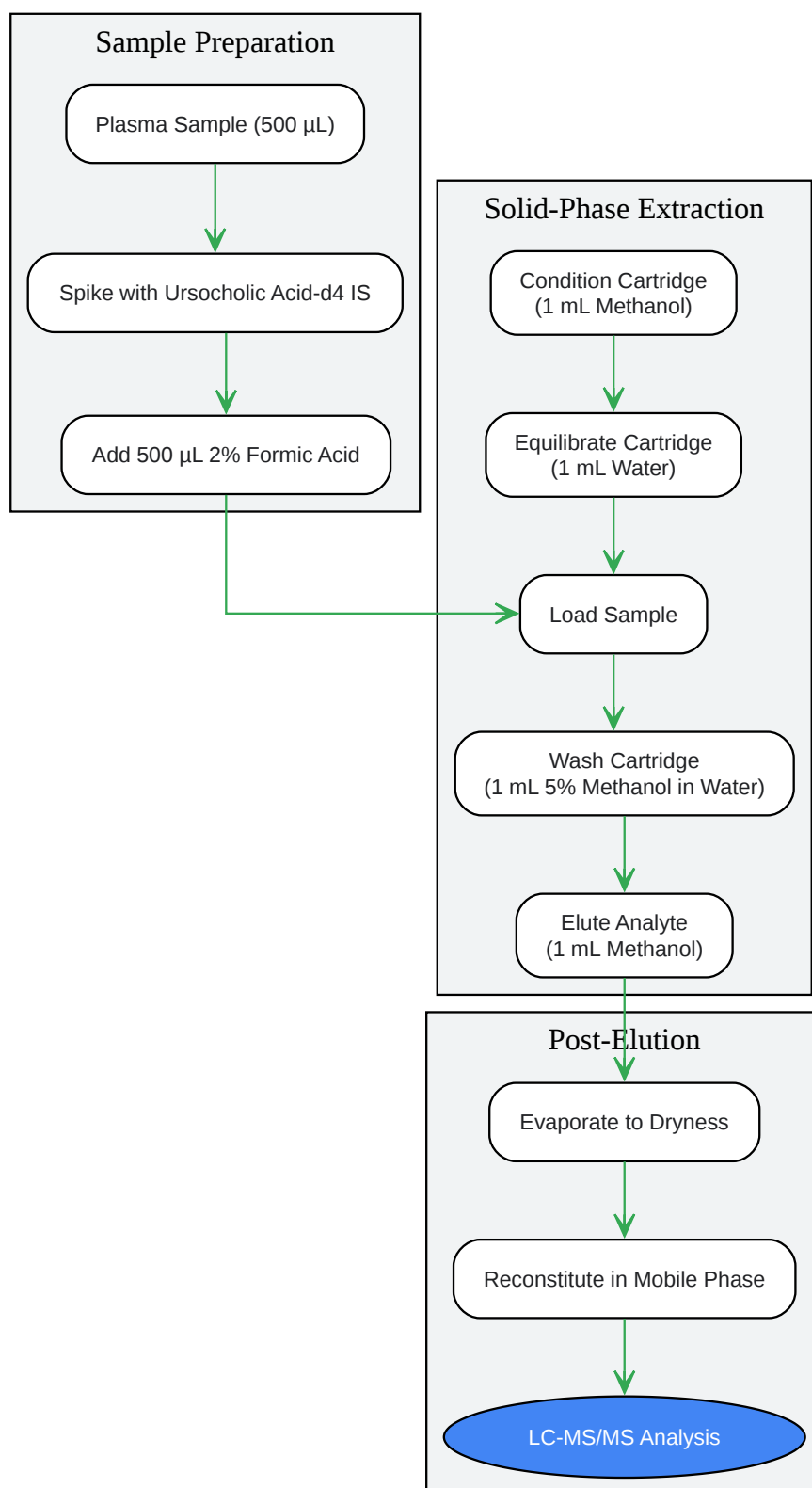
- Vortex mixer
- Centrifuge

Procedure:

- Sample Pre-treatment:
 - Thaw frozen plasma samples to room temperature.
 - Vortex the plasma sample to ensure homogeneity.
 - Spike the plasma sample with an appropriate concentration of **Ursocholic Acid-d4** internal standard solution.
 - To 500 μ L of the plasma sample, add 500 μ L of 2% formic acid in water and vortex for 30 seconds. This step adjusts the pH to approximately 2-3, which is well below the pKa of the carboxylic acid group, ensuring the analyte is in its neutral, non-ionized form for optimal retention on the reversed-phase sorbent.
- SPE Cartridge Conditioning:
 - Place the SPE cartridges on the vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
 - Equilibrate the cartridges by passing 1 mL of HPLC-grade water through the sorbent bed. Do not allow the sorbent to dry out before loading the sample.
- Sample Loading:
 - Load the pre-treated plasma sample (1 mL) onto the conditioned SPE cartridge.
 - Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
- Washing:

- Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences.
- Apply a vacuum to dry the sorbent bed for approximately 1-2 minutes to remove any residual aqueous solvent.
- Elution:
 - Place clean collection tubes in the manifold.
 - Elute the **Ursocholic Acid-d4** from the cartridge by adding 1 mL of methanol.
 - Collect the eluate.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water).
 - Vortex for 30 seconds to ensure the analyte is fully dissolved.
 - Transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow



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